molecular formula C16H18FN3O2S B6559522 N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 921546-56-7

N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B6559522
CAS No.: 921546-56-7
M. Wt: 335.4 g/mol
InChI Key: AVTUODFGLBRKOV-UHFFFAOYSA-N
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Description

The compound N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based derivative characterized by a 3-fluorophenyl carbamoyl group attached to a methylene bridge at the 4-position of the thiazole ring. The 2-position of the thiazole is substituted with a pivalamide (2,2-dimethylpropanamide) group.

Properties

IUPAC Name

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-5-10(17)7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTUODFGLBRKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Thiazole Motifs

(a) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
  • Structure : Features a 2,6-difluorobenzyl group instead of 3-fluorophenyl and a pivalamide group.
  • Key Differences: The fluorination pattern (2,6-difluoro vs.
(b) N-(4-{[(4-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941898-87-9)
  • Structure : Replaces the 3-fluorophenyl group with 4-fluorophenyl and substitutes pivalamide with 3,5-dimethoxybenzamide.
  • Key Differences : The 4-fluorophenyl substitution may influence π-π stacking interactions in target binding sites, while the dimethoxybenzamide group introduces electron-donating effects, contrasting with the steric bulk of pivalamide .
  • Activity : Dimethoxybenzamide derivatives are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to pivalamide-based compounds .

Anti-Inflammatory Thiazole Derivatives

(a) N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
  • Structure : Lacks fluorophenyl and pivalamide groups; features a 4-chlorobenzamide substituent.
  • Activity : Exhibited significant anti-inflammatory activity (carrageenan-induced rat paw edema model), attributed to chloro-substitution enhancing hydrophobic interactions with COX-2 .
  • Comparison : The absence of fluorine and pivalamide in 5c highlights the importance of halogenation and steric bulk in modulating potency .
(b) 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
  • Structure : Combines a thiazole with a 4-fluorophenyl-imidazole hybrid.
  • Activity : Demonstrated COX-1/2 inhibition (purity 85.3%), suggesting fluorophenyl-thiazole hybrids as dual cyclooxygenase inhibitors .
  • Comparison : The hybrid scaffold expands target selectivity compared to the simpler thiazole-pivalamide structure of the target compound .

Fluorophenyl Substitution

  • 3-Fluorophenyl vs. 4-Fluorophenyl : The position of fluorine affects electronic properties (σ-para vs. σ-meta effects). 3-Fluorophenyl may enhance membrane permeability due to reduced polarity compared to 4-fluoro derivatives .
  • Di-/Trifluoromethyl Analogues : Compounds like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () show that polyfluorinated groups improve antiproliferative activity, suggesting opportunities for optimizing the target compound .

Pivalamide vs. Alternative Amides

  • Pivalamide (2,2-dimethylpropanamide) : The bulky tert-butyl group may reduce metabolic degradation, enhancing pharmacokinetic profiles. This contrasts with smaller amides (e.g., acetamide in Compound 9 ), which prioritize target engagement over stability .

Data Tables

Compound Name Substituents Biological Activity Key Reference
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide 3-Fluorophenyl, pivalamide Hypothesized anti-inflammatory N/A
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 2,6-Difluorobenzyl, pivalamide Metabolic stability
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorobenzamide Anti-inflammatory
Compound 9 () 4-Fluorophenyl-imidazole-thiazole COX-1/2 inhibition

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